molecular formula C10H8ClNO B15237706 4-(3-Chlorophenyl)-3-oxobutanenitrile

4-(3-Chlorophenyl)-3-oxobutanenitrile

Cat. No.: B15237706
M. Wt: 193.63 g/mol
InChI Key: NTTYOIXXEJAVDR-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-oxobutanenitrile (CAS 250646-85-6) is a high-purity β-oxonitrile compound of significant interest in advanced organic synthesis and pharmaceutical research. This chemical serves as a versatile and valuable synthetic intermediate . The structure of this compound, which features both a ketone and a nitrile functional group, makes it a key precursor for constructing more complex molecules . Compounds with both carbonyl and nitrile functions are recognized for their utility as reagents in organic synthesis and have demonstrated various biological activities . Its properties allow researchers to utilize it in the development of novel compounds with potential applications, such as in molecular docking studies targeting proteins like the SARS Coronavirus Main Proteinase (3CLpro) for antiviral research . Applications & Research Value: • Synthetic Intermediate: This compound is a vital building block for synthesizing more complex structures, including 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles, via reactions with aromatic aldehydes and phosphorylated Michael’s acceptors . • Pharmaceutical Research: As an intermediate in the production of 3-ketocarboxylic acid-amides or -esters, and heteroacyclic compounds, it contributes to the discovery of new therapeutic agents . • Mechanism of Action: In synthesis, its activated methylene group allows it to function as a Michael acceptor, enabling nucleophilic additions that are fundamental steps in constructing complex carbon chains . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-oxobutanenitrile

InChI

InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2

InChI Key

NTTYOIXXEJAVDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-3-oxobutanenitrile typically involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Chlorophenyl)-3-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the chlorophenyl substituent significantly impacts reactivity and applications:

  • 4-(3-Chlorophenyl)-3-oxobutanenitrile vs. 2-(4-Chlorophenyl)-3-oxobutanenitrile (structural isomer):
    The meta-substituted chlorine in the target compound introduces steric and electronic effects distinct from the para-substituted isomer. Meta substitution may reduce symmetry, affecting crystallization and solubility, while para substitution can enhance resonance stabilization .

Functional Group Modifications

Replacing the nitrile group with other functionalities alters reactivity:

  • Ethyl 4-(3-Chlorophenyl)-3-oxobutanoate (): The ester group in this analog reduces electrophilicity compared to the nitrile, shifting its utility toward nucleophilic acyl substitution reactions. Its higher molecular weight (254.70 vs. 195.62) may also influence pharmacokinetic properties .
  • 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile ():
    The trifluoromethyl and fluoro substituents enhance electron-withdrawing effects, increasing the electrophilicity of the ketone and nitrile groups. This compound’s lower molecular weight (231.15) and fluorinated structure may improve metabolic stability in drug design .

Physicochemical and Spectroscopic Characterization

  • Mass Spectrometry: The nitrogen rule applies to nitrile-containing analogs, aiding in molecular ion identification. For example, 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (C10H5F4NO) shows a molecular ion peak at m/z 231.15, consistent with its formula .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Yield in Synthesis Applications
This compound C10H8ClNO 195.62 Nitrile, ketone N/A Heterocycle synthesis
2-(4-Chlorophenyl)-3-oxobutanenitrile C10H8ClNO 195.62 Nitrile, ketone N/A Chemical intermediates
Ethyl 4-(3-Chlorophenyl)-3-oxobutanoate C12H13ClO3 254.70 Ester, ketone N/A Nucleophilic substitutions
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile C10H5F4NO 231.15 Nitrile, ketone, CF3, F N/A Fluorinated drug candidates

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